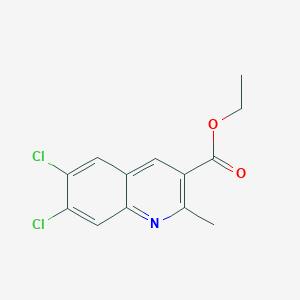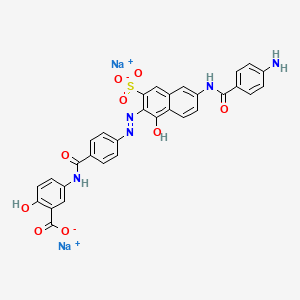
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime is a chemical compound with the molecular formula C10-H11-N5-O2 and a molecular weight of 233.26 This compound is known for its unique structure, which includes an azido group and an oxime ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-azido-, O-(methylcarbamoyl)oxime typically involves the reaction of 2-bromoacetophenone with sodium azide (NaN3) in the presence of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at temperatures between 15-20°C . This reaction yields the azidoacetophenone intermediate, which is then treated with methyl isocyanate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitroacetophenone derivatives.
Reduction: Aminoacetophenone derivatives.
Substitution: Various substituted acetophenone derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives have shown potential antifungal and antibacterial activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of acetophenone, 2-azido-, O-(methylcarbamoyl)oxime involves the interaction of its functional groups with specific molecular targets. The azido group can undergo cycloaddition reactions, forming triazoles that interact with biological macromolecules. The oxime ether moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone oxime: Lacks the azido group and has different reactivity and applications.
2-Azidoacetophenone: Similar structure but lacks the oxime ether moiety.
O-(Methylcarbamoyl)acetophenone: Lacks the azido group and has different chemical properties.
Uniqueness
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime is unique due to the presence of both the azido group and the oxime ether moiety. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Propiedades
| 97805-04-4 | |
Fórmula molecular |
C10H11N5O2 |
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
[(E)-(2-azido-1-phenylethylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H11N5O2/c1-12-10(16)17-14-9(7-13-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,16)/b14-9- |
Clave InChI |
ZYTNPMGTHDGSSS-ZROIWOOFSA-N |
SMILES isomérico |
CNC(=O)O/N=C(/CN=[N+]=[N-])\C1=CC=CC=C1 |
SMILES canónico |
CNC(=O)ON=C(CN=[N+]=[N-])C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)



